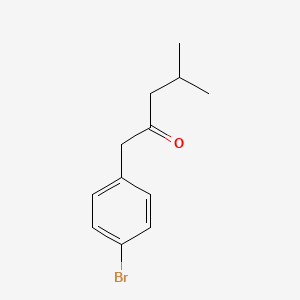

1-(4-Bromophenyl)-4-methylpentan-2-one

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9(2)7-12(14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGQRIIOIOEFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)-4-methylpentan-2-one serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives through further chemical transformations.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that it possesses significant activity against various bacterial strains and fungi, disrupting microbial cell membranes and metabolic pathways.

- Anticancer Activity : In vitro studies demonstrate that this compound inhibits the growth of cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Medicinal Chemistry

Due to its promising biological properties, this compound is being investigated for potential therapeutic applications. It may serve as a scaffold for developing new drugs targeting microbial infections and cancer treatment.

| Activity Type | Test Organisms | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition at <50 µg/mL |

| Anticancer | HeLa, MCF-7 cell lines | IC50 values between 10-50 µM |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 25 µM and higher, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli, highlighting its potential as a lead compound in antibiotic development.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Bromine vs. Chlorine/Fluorine : Bromine’s electron-withdrawing nature enhances stability and alters reactivity compared to chlorine or fluorine analogs .

- Functional Groups : Incorporation of oxadiazole rings (e.g., compound IIIa) introduces hydrogen-bonding capacity, improving biological activity .

Physicochemical Properties

Comparative data from related ketones and oximes:

Key Insights :

- The bromophenyl group increases molecular weight and hydrophobicity (higher LogP) compared to MIBK .

- MIBK’s carcinogenic classification highlights the importance of substituent effects on safety profiles .

Crystallographic and Hydrogen-Bonding Behavior

While direct data on the target compound’s crystal structure are unavailable, analogs like 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one demonstrate the role of hydrogen bonding in stabilizing crystal lattices. Techniques such as SHELX refinement (widely used for small-molecule crystallography) could elucidate its packing patterns .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-(4-Bromophenyl)-4-methylpentan-2-one?

- Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the ketone group and bromophenyl substituent. The deshielding effect of the bromine atom on adjacent protons can help assign regiochemistry.

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths, angles, and intermolecular interactions. SHELX programs are robust for handling high-resolution data and twinned crystals .

- IR Spectroscopy : Identify the carbonyl stretch (~1700 cm) and C-Br vibrations (~500–600 cm) for functional group verification.

Q. How can the electronic effects of the 4-bromophenyl group influence the compound’s reactivity?

- Answer :

- The electron-withdrawing bromine substituent increases the electrophilicity of the ketone via inductive effects, enhancing susceptibility to nucleophilic attacks (e.g., Grignard reactions).

- Computational methods like Molecular Electron Density Theory (MEDT) can predict regioselectivity in reactions by analyzing electron density distributions at reactive sites .

Advanced Research Questions

Q. How is regioselectivity in cycloaddition reactions involving this compound experimentally validated and theoretically explained?

- Answer :

- Experimental Validation : Perform [3+2] cycloaddition reactions and analyze products via HPLC or XRD. Evidence shows full regioselectivity in forming 1-(4-bromophenyl)-3-aryl-Δ-pyrazolines, with spontaneous CHCl elimination leading to pyrazole systems .

- Theoretical Analysis : Apply MEDT to calculate transition-state energies and Fukui indices. Studies indicate that interactions between the Cβ atom of the electrophile and the nucleophile’s –N=N=C– fragment dictate reaction pathways .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Answer :

- Hydrogen Bonding Patterns : Use graph-set analysis (Etter’s formalism) to classify intermolecular interactions, which are critical for stabilizing crystal packing .

- Data Refinement : SHELXL is preferred for high-resolution data due to its precision in modeling disorder and anisotropic displacement parameters. For twinned crystals, SHELXPRO interfaces enable robust data handling .

Q. How do computational methods enhance the understanding of reaction mechanisms involving this compound?

- Answer :

- Mechanistic Insights : Density Functional Theory (DFT) calculations can map potential energy surfaces for reactions like nucleophilic additions or cycloadditions. For example, MEDT studies revealed that both possible [3+2] cycloaddition pathways are energetically favorable, but steric and electronic factors favor one product .

- Electrostatic Potential Maps : Visualize charge distribution to predict reactive sites. The bromophenyl group’s electron-withdrawing nature can be quantified via Hammett σ parameters to correlate structure-reactivity relationships .

Methodological Considerations

Q. What experimental precautions are necessary when handling reaction intermediates derived from this compound?

- Answer :

- Instability Mitigation : Use low-temperature conditions (−78°C) and inert atmospheres (N/Ar) to stabilize reactive intermediates like Δ-pyrazolines, which undergo spontaneous decomposition .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and decay kinetics.

Q. How are solvent effects optimized in synthetic protocols for derivatives of this compound?

- Answer :

- Polar Aprotic Solvents : Use dichloromethane or THF to enhance electrophilicity of the ketone in nucleophilic substitutions.

- Solvent-Free Conditions : For thermally driven reactions (e.g., condensations), ball-milling or microwave-assisted methods can improve yields and reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.